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molecular formula C8H11NO B024353 3-Dimethylaminophenol CAS No. 99-07-0

3-Dimethylaminophenol

Cat. No. B024353
M. Wt: 137.18 g/mol
InChI Key: MESJRHHDBDCQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193203B2

Procedure details

To a solution of 3-(dimethylamino)phenol (2.0 g, 14.60 mmol) in acetone (40.0 mL) were added K2CO3 (20.2 g, 146.0 mmol) and 2-iodopropane (2.20 mL, 21.90 mmol), and the reaction was refluxed for 18 h, then cooled to room temperature, and filtered through Celite. The solvent was removed under vacuum, and the residue was purified by silica gel chromatography using ethyl acetate (20%) and hexanes (80%) as eluent to produce Compound 135 as yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].I[CH:18]([CH3:20])[CH3:19]>CC(C)=O>[CH:18]([O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[N:2]([CH3:10])[CH3:1])([CH3:20])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN(C=1C=C(C=CC1)O)C
Name
Quantity
20.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(N(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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